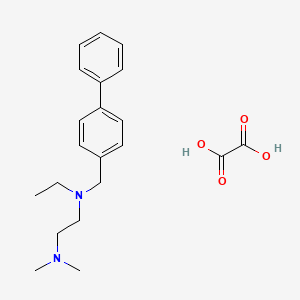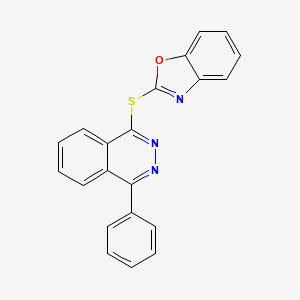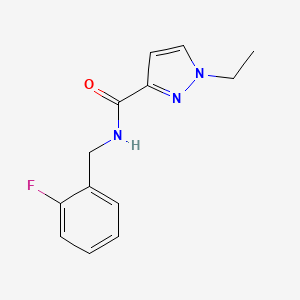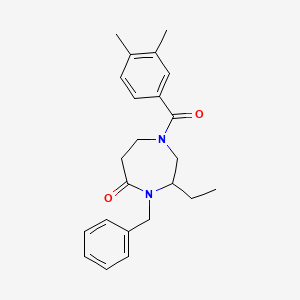
N-(4-biphenylylmethyl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-biphenylylmethyl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine oxalate, also known as BEDO, is a chemical compound that has been extensively studied for its potential use in scientific research. BEDO is a chiral compound, meaning that it has two mirror-image forms, and it has been shown to have a range of interesting biochemical and physiological effects. In
作用机制
The exact mechanism of action of N-(4-biphenylylmethyl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine oxalate is not fully understood, but it is believed to work by inhibiting the reuptake of norepinephrine, dopamine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which can have a range of interesting biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of interesting biochemical and physiological effects. In addition to its ability to increase the release of dopamine and serotonin in the brain, this compound has also been shown to have analgesic and anti-inflammatory effects. It has also been shown to have a protective effect against oxidative stress, which may make it useful in the treatment of a range of diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using N-(4-biphenylylmethyl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine oxalate in lab experiments is its ability to selectively inhibit the reuptake of norepinephrine, dopamine, and serotonin. This makes it a useful tool for studying the role of these neurotransmitters in a range of biological processes. However, there are also some limitations to using this compound in lab experiments. For example, it is a chiral compound, which means that it has two mirror-image forms. This can make it difficult to control for the effects of stereochemistry in experiments.
未来方向
There are a number of exciting future directions for research on N-(4-biphenylylmethyl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine oxalate. One area of research that is particularly promising is the development of new drugs based on the structure of this compound. By modifying the structure of this compound, it may be possible to create drugs that are more effective at targeting specific neurotransmitters or that have fewer side effects than existing drugs. Another area of research that is promising is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound's ability to protect against oxidative stress may make it a useful tool in the development of new treatments for these diseases. Finally, there is also potential for research on the use of this compound in the treatment of addiction and substance abuse disorders, as it has been shown to have a range of interesting effects on the brain's reward system.
合成方法
The synthesis method for N-(4-biphenylylmethyl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine oxalate involves a multi-step process that begins with the reaction of 4-bromobenzyl chloride with N,N-dimethylethylenediamine. This reaction produces N-(4-bromobenzyl)-N,N-dimethylethylenediamine, which is then reacted with sodium ethoxide to produce N-(4-benzyloxybenzyl)-N,N-dimethylethylenediamine. The final step in the synthesis process involves the removal of the benzyl protecting group using hydrogenation, followed by the reaction of the resulting compound with oxalic acid to produce the oxalate salt of this compound.
科学研究应用
N-(4-biphenylylmethyl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine oxalate has been studied extensively for its potential use in scientific research, particularly in the field of pharmacology. One of the most promising applications of this compound is in the development of new drugs that target the central nervous system. This compound has been shown to have a range of interesting biochemical and physiological effects, including the ability to increase the release of dopamine and serotonin in the brain, as well as the ability to act as a selective norepinephrine reuptake inhibitor. These effects make this compound a promising candidate for the development of new drugs for the treatment of a range of neurological and psychiatric disorders.
属性
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-[(4-phenylphenyl)methyl]ethane-1,2-diamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2.C2H2O4/c1-4-21(15-14-20(2)3)16-17-10-12-19(13-11-17)18-8-6-5-7-9-18;3-1(4)2(5)6/h5-13H,4,14-16H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYMERVXJZYNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC=C(C=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-(4aS,8aR)-6-(1-cyclohexen-1-ylacetyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348585.png)
![rel-(4aS,8aR)-6-[(3-methoxyphenyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348593.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5348600.png)

![4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine](/img/structure/B5348623.png)
![4-{2,2-dimethyl-3-[4-(3-methylbenzyl)-1-piperazinyl]propyl}morpholine](/img/structure/B5348625.png)
![6-iodo-3-(3-methoxyphenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5348630.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-[(methylsulfonyl)amino]acetamide](/img/structure/B5348645.png)
![N-(4-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5348654.png)

![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5348674.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5348680.png)
![1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B5348688.png)